Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate involves various strategies, including the use of azirines and enamines, which can yield a mixture of dihydropyridines and pyrrole-2-carboxylic acid derivatives (Law et al., 1984). Another approach utilizes α-diazo carbonyl compounds tethered to chiral morpholinones, leading to enantiopure ethyl hexahydropyrrolo[1,2-d][1,4]oxazepine carboxylates with moderate diastereoselectivity (Chelucci et al., 2000).
Molecular Structure Analysis
The molecular and crystal structure analyses of similar compounds provide insights into their geometry and conformations. For instance, the crystal and molecular structure of ethyl 3-phenyl-4,5,6,7-tetrahydroindole-2-carboxylate, a related compound, has been determined, highlighting the significance of hydrogen-bonded pairs in its structural stability (Law et al., 1984).
Chemical Reactions and Properties
Chemical reactions involving ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate and its analogs often exhibit interesting reactivity patterns due to their unique structures. For example, reactions of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates can lead to ring expansion versus nucleophilic substitution, demonstrating the compound's versatile reactivity (Fesenko et al., 2010).
Scientific Research Applications
Improved Synthesis of 7-Chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine
The synthesis of the compound was achieved with a high yield, showcasing the simplicity and scalability of the process. The study focused on the effects of sulfuric acid concentration and reactant ratios, highlighting the significance of these parameters in the synthesis process (Li Deng-ke, 2009).
Synthesis of Methyl 7,9-Dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and Its Analogues
This research outlined a high-yielding five-step synthesis process for the title compound, starting from 2,4-dimethylaniline. The synthesis involved multiple steps, including N-alkylation, carbamoylation, hydrolysis, activation of carboxylic acid, and intramolecular cyclization, showcasing the complexity and the detailed nature of the synthesis process (R. Vaid et al., 2014).
Dramatic Effect of Thiophenol on Reaction Pathway
This study investigated the reaction of ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with thiophenolates. The research demonstrated that the reaction pathway could lead to ring expansion or nucleophilic substitution, heavily influenced by the basicity-nucleophilicity of the reaction media, offering insights into the reactivity and potential applications of the compound in complex chemical reactions (A. Fesenko et al., 2010).
Synthesis of New Polyfunctional 5,6,7,8-tetrahydroimidazo-[1,5-c]pyrimidin-5-ones
This research presented the synthesis of ethyl 2-oxo-6-[(triphenyl-λ5-phosphanylidene)aminomethyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylates, highlighting the sequential reactions involved, including the aza-Wittig pattern, intramolecular ring closure, and 1,3-H shift. The study provided a comprehensive understanding of the synthesis of complex polyfunctional structures (P. S. Lebed' et al., 2009).
Microwave-mediated Catalyst- and Solvent-free Biginelli Reaction
This research demonstrated a regioselective synthesis of novel ethyl 2-oxo/thio-4-aryl-6-(arylsulfonylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylates using the Biginelli reaction under microwave irradiation and without solvent or catalyst. The study showcased an innovative approach to the synthesis of the compound, emphasizing the efficiency and environmental benefits of the method (P. S. Harikrishnan et al., 2013).
Safety and Hazards
- MSDS : The Material Safety Data Sheet (MSDS) provides essential safety information. Refer to the MSDS for details.
Mechanism of Action
Target of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar pyrrolopyrazine scaffold have exhibited a wide range of biological activities, indicating that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-10-7-11(14)4-3-5-13(10)8-9/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIQXIYKUBCVAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCCC(=O)CC2=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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